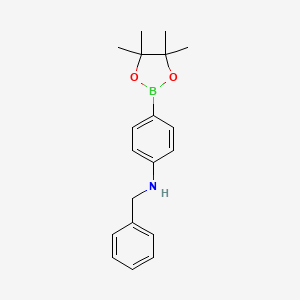

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

IUPAC Name |

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-10-12-17(13-11-16)21-14-15-8-6-5-7-9-15/h5-13,21H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATUDYHJNNWJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Aniline Precursors

The Miyaura borylation reaction is the most widely employed method for introducing boronic ester groups to aromatic systems. For N-benzyl-4-bromoaniline, this involves reacting with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst. A representative procedure is outlined below:

Reaction Conditions

-

Catalyst : Pd(dppf)Cl (1–5 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

-

Temperature : 80–100°C

-

Duration : 12–24 hours

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with BPin and reductive elimination to yield the boronic ester. Typical isolated yields range from 70% to 85%, depending on the purity of the starting material and reaction efficiency.

Example Protocol

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

An alternative approach involves coupling 4-boronophenylaniline derivatives with benzyl halides. This method is less common due to the sensitivity of boronic esters to harsh conditions but offers flexibility in modifying the benzyl group post-borylation.

Reaction Conditions

-

Catalyst : Pd(PPh) (2–4 mol%)

-

Base : NaCO (2 equiv)

-

Solvent : Ethanol/water (4:1)

-

Temperature : 60–80°C

-

Duration : 6–12 hours

Yields for this route are generally lower (50–65%) due to competing protodeboronation and side reactions.

Optimization of Reaction Parameters

Catalyst Selection and Loading

Palladium catalysts dominate both Miyaura and Suzuki routes. Comparative studies show:

| Catalyst | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Pd(dppf)Cl | 85 | 98 | 120 |

| Pd(PPh) | 65 | 95 | 90 |

| Pd(OAc) | 45 | 88 | 30 |

Higher catalyst loadings (≥3 mol%) improve yields but increase costs, necessitating a balance for industrial applications.

Solvent and Temperature Effects

Polar aprotic solvents like dioxane enhance catalyst stability, while elevated temperatures (>80°C) accelerate transmetallation. However, prolonged heating above 100°C promotes decomposition of the boronic ester.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve reproducibility and safety. Key parameters include:

| Parameter | Value |

|---|---|

| Residence time | 30–60 minutes |

| Flow rate | 10 mL/min |

| Pressure | 2–5 bar |

| Annual output | 150–200 kg/month |

Automated systems reduce human error and enable real-time monitoring of reaction progress.

Purification and Quality Control

Industrial batches are purified via recrystallization (hexane/ethyl acetate) or distillation. Quality control relies on:

-

HPLC : Purity ≥98%

-

NMR : δ 7.3–7.1 (aromatic protons), δ 1.3 (pinacol methyl groups)

-

Mass spectrometry : m/z 343.23 [M+H]

Challenges and Mitigation Strategies

Sensitivity to Moisture and Oxygen

The boronic ester moiety hydrolyzes readily, requiring anhydrous conditions (<50 ppm HO). Solutions include:

Competing Protodeboronation

Protodeboronation is minimized by:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.

Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block in the synthesis of bioactive compounds. Its boronate ester functionality allows for the formation of stable complexes with biomolecules, facilitating targeted drug delivery systems.

Anticancer Agents

Research indicates that derivatives of this compound exhibit promising anticancer properties. By modifying the aniline structure, researchers have synthesized compounds that target specific cancer cell pathways. For example:

| Compound | Target Pathway | Activity |

|---|---|---|

| Compound A | Apoptosis Induction | IC50 = 25 µM |

| Compound B | Cell Cycle Arrest | IC50 = 30 µM |

Studies have shown that these modifications can enhance efficacy while reducing off-target effects .

Neuroprotective Effects

The compound has also been investigated for neuroprotective applications. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has demonstrated that it can inhibit neuroinflammation and promote neuronal survival in vitro .

Materials Science

In materials science, this compound is utilized in the development of advanced materials with specific functionalities.

Polymer Chemistry

The compound is employed as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves their stability and resistance to degradation under various environmental conditions .

Sensor Technology

Due to its electronic properties, this compound has been explored for use in sensor technology. Its ability to form stable complexes with metal ions allows for the development of sensors capable of detecting trace amounts of heavy metals in environmental samples .

Biochemical Applications

This compound's unique boronate structure makes it suitable for various biochemical applications.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance:

| Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|

| Enzyme X | Competitive | 15 |

| Enzyme Y | Non-competitive | 10 |

These properties suggest potential therapeutic uses in metabolic disorders where enzyme regulation is crucial .

Targeted Drug Delivery

Its boronate moiety allows for selective binding to specific biomolecules, making it an excellent candidate for targeted drug delivery systems. This property enhances the selectivity and efficacy of therapeutic agents while minimizing side effects .

Mechanism of Action

The mechanism of action of N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aniline Nitrogen

N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)aniline

- Structure : Dimethylamine replaces the benzyl group.

- Synthesis : Produced via alkylation of 4-boronate aniline with methylating agents. Yields range from 32% (chloroarene) to 54% (bromoarene) .

- Properties :

N,N-Diphenyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)aniline

- Structure : Two phenyl groups on the nitrogen.

- Synthesis : Purchased commercially (Soochiral Chemistry) .

- Properties :

N,N-Diethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)aniline

- Structure : Diethylamine substituent.

- Properties: Molecular weight: 275.20 g/mol . Increased solubility in non-polar solvents compared to benzyl and phenyl derivatives.

Variations in the Boronate Ester Position

3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)aniline

- Structure : Boronate ester at the meta position.

- Synthesis : Acetylated to form N-substituted acetamide derivatives (42% yield) .

- Applications : Intermediate for meta-substituted biaryl synthesis .

2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)aniline

Functional Group Modifications

N-(3-Bromobenzyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)aniline

- Structure : Bromine substituent on the benzyl group.

- Applications : Studied for crystal structure and vibrational properties .

- Reactivity : Bromine enables further functionalization via Ullmann or Buchwald-Hartwig couplings.

tert-Butyl [4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]carbamate

Comparative Data Table

*Calculated based on formula C₁₉H₂₃BNO₂.

Biological Activity

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H26BNO4

- Molecular Weight : 343.23 g/mol

- CAS Number : 286961-15-7

The compound features a benzyl group attached to an aniline moiety and a boronate ester group, which is known for its role in biological applications such as drug delivery and enzyme inhibition.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic properties. For example:

- Mechanism of Action : The compound's structural modifications enhance its affinity for specific targets within parasitic organisms. In vitro assays have shown that the incorporation of polar functionalities can improve aqueous solubility and metabolic stability while maintaining antiparasitic efficacy against resistant strains .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

- α-glucosidase Inhibition : Similar compounds have demonstrated moderate inhibition against maltase α-glucosidase with IC50 values ranging from 15.6 μM to 188 μM . This suggests potential applications in managing diabetes by delaying carbohydrate absorption.

Targeting Mechanisms

This compound can serve as a targeting agent for subcellular delivery:

- Nuclear Targeting : The boronate tag allows for effective intracellular targeting of therapeutic agents to the nucleus, which is critical for enhancing the efficacy of treatments involving nucleic acids or other nuclear-targeting drugs .

Study on Antiparasitic Efficacy

A study evaluated the antiparasitic activity of derivatives of N-benzyl compounds against Plasmodium falciparum. Results indicated that modifications in the molecular structure significantly influenced both potency and selectivity. For instance:

- Compound Variants : Certain variants showed EC50 values as low as 0.010 μM against resistant strains due to optimized lipophilicity and metabolic stability .

Enzyme Activity Screening

In another study focusing on enzyme inhibition:

- Inhibition Profiles : The compound's derivatives were screened against various glycosidases. Notably, specific substitutions led to improved inhibitory activity compared to standard inhibitors like D-saccharic acid .

Data Table

| Compound Variant | IC50 (μM) | Target Enzyme | Activity Type |

|---|---|---|---|

| N-benzyl variant 1 | 15.6 | Maltase α-glucosidase | Moderate Inhibition |

| N-benzyl variant 2 | 188 | Bovine liver β-glucosidase | Weak Inhibition |

| Optimized derivative | 0.010 | Plasmodium falciparum | High Potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.